molecular formula C9H11ClN4 B13167960 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13167960
M. Wt: 210.66 g/mol
InChI Key: AVNNMWXRWGHTFJ-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of a substituted pyrazole with a suitable amidine under basic conditions. The reaction is often catalyzed by sodium ethoxide or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly CDK2, which is involved in cell cycle regulation.

    Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
  • 4-Chloro-1H-pyrazolo[3,4-D]pyrimidine
  • 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

Uniqueness

4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-6-methyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H11ClN4/c1-5(2)14-9-7(4-11-14)8(10)12-6(3)13-9/h4-5H,1-3H3

InChI Key

AVNNMWXRWGHTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(C)C)C(=N1)Cl

Origin of Product

United States

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